molecular formula C19H13BrFN5O B2881555 N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034341-31-4

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2881555
CAS RN: 2034341-31-4
M. Wt: 426.249
InChI Key: XHPBKFJDPISYKM-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has been synthesized and studied for its potential applications in scientific research. In

Scientific Research Applications

Pesticidal Activities

Researchers have discovered that pyrimidin-4-amine derivatives, similar in structure to N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, exhibit significant pesticidal activities. A study outlined the synthesis of novel compounds with excellent insecticidal and fungicidal activities against various pests and pathogens. Among these compounds, certain derivatives showed broad-spectrum activity, indicating the potential for further optimization and application in agricultural pest control (Liu et al., 2021).

Antimicrobial and Antioxidant Activities

Synthesis and characterization of novel derivatives have led to compounds with notable antimicrobial activities against a range of bacteria and fungi. The structural modification and incorporation of different heterocycles, including the oxadiazole moiety, have been instrumental in enhancing these activities. Additionally, some derivatives also exhibited antioxidant properties, showcasing their potential in addressing oxidative stress-related disorders (Kaneria et al., 2016), (Menteşe et al., 2015).

Enzyme Inhibition

The modification of the core structure to include specific functional groups has led to derivatives with potent enzyme inhibitory activities. This includes inhibition of enzymes like α-glucosidase, which is significant for the management of conditions like diabetes, by controlling the breakdown of carbohydrates (Menteşe et al., 2015).

Synthetic Methodologies

Advancements in synthetic methods for producing such compounds include microwave-assisted synthesis, offering a rapid and efficient approach to generating these complex molecules. This method has proven advantageous for small-scale fast synthesis, important for biomedical screening and the development of novel therapeutics (Han et al., 2009).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O/c20-15-7-3-1-5-12(15)9-23-17-14(10-22-11-24-17)19-25-18(26-27-19)13-6-2-4-8-16(13)21/h1-8,10-11H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPBKFJDPISYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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